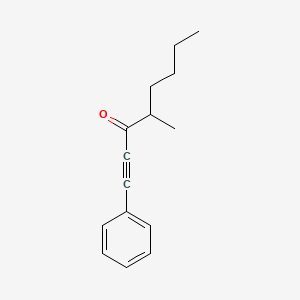
4-Methyl-1-phenyloct-1-YN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-phenyloct-1-YN-3-one is an organic compound with the molecular formula C15H18O It is characterized by the presence of a phenyl group attached to an octyne chain, with a methyl group at the fourth position and a ketone functional group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenyloct-1-YN-3-one typically involves the alkylation of a phenylacetylene derivative. One common method is the reaction of phenylacetylene with 4-methyl-1-bromooctane in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-phenyloct-1-YN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
4-Methyl-1-phenyloct-1-YN-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenyloct-1-YN-3-one involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenylbut-1-YN-3-one: Similar structure but with a shorter carbon chain.
4-Methyl-1-phenylhex-1-YN-3-one: Similar structure with a medium-length carbon chain.
4-Methyl-1-phenylhept-1-YN-3-one: Similar structure with a slightly longer carbon chain.
Uniqueness
4-Methyl-1-phenyloct-1-YN-3-one is unique due to its specific carbon chain length, which can influence its physical and chemical properties. The presence of the methyl group at the fourth position also adds to its distinctiveness, affecting its reactivity and interaction with other molecules.
Properties
CAS No. |
918638-76-3 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
4-methyl-1-phenyloct-1-yn-3-one |
InChI |
InChI=1S/C15H18O/c1-3-4-8-13(2)15(16)12-11-14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8H2,1-2H3 |
InChI Key |
WRLBRSZQVUYASE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















